Potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the formula and a molecular weight of 206.24 g/mol. It is classified as a derivative of oxadiazole, specifically a 1,2,4-oxadiazole, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by its unique structure that includes a carboxylate group and a substituted cyclopropyl moiety, enhancing its potential as a bioactive agent.
The compound is cataloged under the CAS number 2377032-49-8 and is available from various chemical suppliers. It falls under the category of building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features suggest potential applications in drug discovery, especially due to the presence of the oxadiazole ring system known for its pharmacological properties.
Several synthetic methods have been developed for the preparation of 1,2,4-oxadiazole derivatives, including potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate:
The synthesis typically requires specific reagents such as hydroxylamine hydrochloride for amidoxime formation and various catalysts depending on the method employed. The one-pot procedures are particularly advantageous for their efficiency and reduced environmental impact.
The molecular structure of potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate can be represented by its SMILES notation: CC1(C2=NOC(C(=O)O[K])=N2)CC1
. The compound features:
The structural formula indicates that it has potential interactions with biological targets due to its polar functional groups.
Potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions typical for oxadiazoles:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate involves interactions at the molecular level with biological macromolecules:
Studies indicate that derivatives of oxadiazoles exhibit varied activities against different biological targets, making them candidates for further investigation in drug development.
The compound has a purity level of 95%, ensuring high-quality synthesis suitable for research applications .
Potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate has several scientific uses:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" or "furo[ab]diazole" [2]. Despite its early discovery, significant biological interest emerged only in the mid-20th century. The 1940s marked the beginning of systematic biological evaluations, culminating in the 1960s with Oxolamine—the first commercial 1,2,4-oxadiazole-containing drug approved as a cough suppressant [2] [6]. This breakthrough validated the pharmacophoric utility of the 1,2,4-oxadiazole scaffold.
Over the past four decades, extensive exploration has revealed diverse therapeutic applications for 1,2,4-oxadiazole derivatives. These compounds exhibit anticancer, antiviral, anti-inflammatory, and central nervous system (CNS)-modulating activities [2]. Notably, Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Fasiplon (anxiolytic) exemplify clinically successful agents featuring this core [2] [6]. The discovery of naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic marine alkaloids Phidianidine A and B (2011) and the neuroactive Quisqualic acid, further underscored the scaffold’s biological relevance [2]. Scientific publications on 1,2,4-oxadiazoles have doubled in the last fifteen years, reflecting renewed interest in their drug discovery potential [2] [6].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Approximate Introduction Year | Key Structural Feature |
---|---|---|---|
Oxolamine | Cough Suppressant | 1960s | 3-(Diethylaminopropyl)-1,2,4-oxadiazole |
Prenoxdiazine | Cough Suppressant | 1970s | 3-(2-Morpholinoethyl)-1,2,4-oxadiazole |
Butalamine | Vasodilator | 1970s | 3-(Isobutylamino)propyl-1,2,4-oxadiazole |
Fasiplon | Anxiolytic | 1990s | 5-(2-Fluorophenyl)-3-(pyridinyl)-1,2,4-oxadiazole |
Pleconaril | Antiviral | 2000s | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Ataluren | Muscular Dystrophy (Duchenne) | 2010s | 3-(4-Nitrobenzyl)-1,2,4-oxadiazole-5-carboxylate analog |
Bioisosterism—a cornerstone of medicinal chemistry—involves replacing functional groups with moieties possessing similar physicochemical or biological properties. The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide groups due to its superior hydrolytic stability and electronic mimicry [1] [3]. This substitution mitigates metabolic liabilities while preserving target engagement. For instance, the ester-to-oxadiazole replacement in angiotensin II receptor antagonists enhanced potency by tenfold, attributed to the tetrazole-like topology that projects negative charge 1.5 Å farther from the aryl ring compared to carboxylic acids [3].
Beyond ester/amide mimicry, 1,2,4-oxadiazoles effectively substitute other functional groups. Their planar, aromatic structure facilitates π-π stacking interactions, while nitrogen and oxygen atoms act as hydrogen-bond acceptors, enabling interactions with diverse biological targets [1] [2]. In hepatitis C virus (HCV) NS3 protease inhibitors, replacing carboxylic acids with acylsulfonamide-linked 1,2,4-oxadiazoles improved potency through complementary interactions with the P1′ pocket and catalytic residues [3]. The scaffold’s versatility extends to CNS drug design, where its balanced lipophilicity enhances blood-brain barrier penetration—a critical feature for neuroactive compounds like serotonin receptor agonists [5] [7].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazoles Versus Common Functional Groups
Target Functional Group | 1,2,4-Oxadiazole Advantage | Exemplar Application | Reference |
---|---|---|---|
Ester (-COOR) | Resistance to esterase hydrolysis; improved metabolic stability | Angiotensin II receptor antagonists | [1] |
Amide (-CONHR) | Reduced susceptibility to proteolysis; enhanced rigidity | HCV NS3 protease inhibitors | [3] |
Carboxylic Acid (-COOH) | Lower pKa (~3.5 vs ~4.2); enhanced membrane permeability | COX-2 inhibitors; GABA analogs | [3] |
Heterocyclic Cores (e.g., thiadiazole) | Improved synthetic accessibility; tunable electronic effects | Anti-inflammatory NF-κB inhibitors | [8] |
Cyclopropyl groups confer unique conformational and electronic effects that profoundly influence ligand-receptor interactions. Their high bond angle strain (~115°) induces pyramidalization of attached carbon atoms, creating distinct steric and stereoelectronic profiles compared to linear alkyl or aromatic substituents [4] [9]. Recent research demonstrates that cyclopropyl substituents adjacent to cyclohexane rings dramatically shift conformational equilibria. Alkyl groups (methyl, ethyl, isopropyl, tert-butyl) favor energetically disfavored axial conformations when adjacent to spirocyclopropane moieties—a phenomenon termed the "cyclopropyl effect" [4]. For tert-butyl groups, this effect exclusively stabilizes the axial conformer, enabling precise spatial positioning of pharmacophores within target binding sites [4].
In serotonin receptor (5-HT₂C) agonists, fluorinated cyclopropane derivatives exhibit enhanced metabolic stability, lipophilicity, and receptor selectivity. For example, fluorination at the benzylic position of 2-phenylcyclopropylmethylamines (2-PCPMAs) blocks oxidative metabolism while increasing brain penetration (LogBB > 0.3) [5] [7]. Compound (+)-21b—a 3-methylphenyl fluorinated cyclopropane derivative—achieved nanomolar potency (EC₅₀ = 8.0 nM) at 5-HT₂C receptors with no detectable 5-HT₂B agonism, circumventing cardiotoxic risks associated with off-target activation [5] [7]. Molecular docking revealed that cyclopropane ring fluorination optimizes van der Waals contacts with hydrophobic subpockets and stabilizes ligand-receptor complexes through fluorine-specific interactions [5].
For the compound Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, the 1-methylcyclopropyl substituent leverages these conformational effects. The methyl group on the cyclopropane further restricts ring flexibility, potentially enhancing binding specificity. The potassium carboxylate salt improves aqueous solubility—critical for formulation—while the oxadiazole-carboxylate core mimics endogenous carboxylates or transition states in enzymatic processes [2] [6]. This structural synergy positions the compound as a versatile intermediate for developing CNS-active or anti-inflammatory agents, capitalizing on both oxadiazole bioisosterism and cyclopropyl conformational control [6] [8] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1